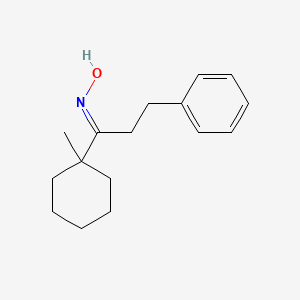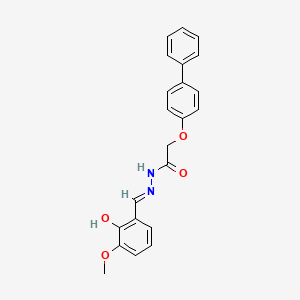
1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime, also known as MCPPNO, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized through a complex chemical process and has been found to have potential applications in various fields of research, including medicine, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. Specifically, 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. Additionally, 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to have a variety of biochemical and physiological effects. For example, 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Additionally, 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to increase the production of adiponectin, which is a hormone that plays a key role in the regulation of glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime in lab experiments is that it has been found to be relatively stable and easy to handle. Additionally, 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that may be used in similar experiments. However, one of the limitations of using 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime in lab experiments is that it can be expensive to synthesize, which may limit its use in certain research settings.
Orientations Futures
There are many potential future directions for research on 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime. One area of research that is currently being explored is the potential use of 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime as a therapeutic agent for the treatment of various diseases. Additionally, future research could focus on further elucidating the mechanism of action of 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime and identifying potential new targets for this compound. Finally, future research could focus on developing new and more efficient methods for synthesizing 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime, which could make it more accessible for use in scientific research.
Méthodes De Synthèse
The synthesis of 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime involves a complex chemical process that requires the use of specialized equipment and reagents. The process begins with the reaction of cyclohexanone with methylamine to produce 1-methylcyclohexanone. This intermediate is then reacted with benzaldehyde in the presence of sodium methoxide to produce 1-(1-methylcyclohexyl)-3-phenyl-2-propen-1-one. Finally, this compound is converted to 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime through a reaction with hydroxylamine hydrochloride. The synthesis of 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime is a time-consuming and challenging process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to have potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicine, where 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to have potential as a therapeutic agent for the treatment of various diseases. For example, 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to have potential as an anti-inflammatory agent, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to have potential as an analgesic, which could be useful in the treatment of pain.
Propriétés
IUPAC Name |
(NE)-N-[1-(1-methylcyclohexyl)-3-phenylpropylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-16(12-6-3-7-13-16)15(17-18)11-10-14-8-4-2-5-9-14/h2,4-5,8-9,18H,3,6-7,10-13H2,1H3/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKZKSZBCHFING-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=NO)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCCCC1)/C(=N/O)/CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[4-(benzyloxy)benzyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6037174.png)


![(3S)-1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-3-pyrrolidinol](/img/structure/B6037178.png)
![3-anilino-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6037187.png)

![2-[(3-fluorophenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6037195.png)
![3-fluoro-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B6037211.png)
![2-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}nicotinamide](/img/structure/B6037218.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide](/img/structure/B6037236.png)
![(1S,9S)-11-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6037246.png)
![(1H-benzimidazol-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B6037248.png)
![N-(4-isopropylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6037253.png)
